1,4-Bis(trideuteriomethoxy)benzene
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Description
Benzene-based compounds, such as “1,4-Bis(trideuteriomethoxy)benzene”, typically consist of a benzene ring with various functional groups attached. In this case, it appears to have methoxy groups attached at the 1 and 4 positions of the benzene ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with a large excess of the functional group, catalyzed with copper (I) iodide . The exact synthesis process for “1,4-Bis(trideuteriomethoxy)benzene” would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of benzene-based compounds is typically characterized by techniques such as single-crystal X-ray diffraction analysis, infrared spectra (IR), and nuclear magnetic resonance (NMR) spectroscopy . The molecules often exhibit large dihedral angles between the donor and acceptor moieties .Chemical Reactions Analysis
Benzene-based compounds can undergo a variety of chemical reactions, including electrophilic substitution, nitration, sulphonation, halogenation, and Friedel Craft’s alkylation and acylation . The specific reactions that “1,4-Bis(trideuteriomethoxy)benzene” undergoes would depend on the specific conditions and reactants present .Physical And Chemical Properties Analysis
Benzene and its derivatives are typically nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma. They are immiscible with water but readily miscible with organic solvents .Safety And Hazards
Future Directions
The future directions for research into “1,4-Bis(trideuteriomethoxy)benzene” and similar compounds could involve exploring their potential applications in various fields. For example, some benzene-based compounds have been used in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence .
properties
IUPAC Name |
1,4-bis(trideuteriomethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBQPCCCRFSCAX-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)OC([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(trideuteriomethoxy)benzene |
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